4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride
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Overview
Description
4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom attached to an imidazo[1,2-a]pyridine ring, further connected to a pyrimidine ring. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine typically involves the reaction of α-bromoketones with 2-aminopyridines. This process can be carried out under different conditions to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines . For instance, the formation of N-(pyridin-2-yl)amides can be achieved in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP), while 3-bromoimidazo[1,2-a]pyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination with TBHP alone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents like toluene and ethyl acetate .
Major Products
The major products formed from these reactions include N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, depending on the reaction conditions .
Scientific Research Applications
4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure makes it a potential candidate for studying biological pathways and interactions.
Medicine: Its unique properties may be explored for developing new pharmaceuticals.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in its reactivity and binding affinity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and are synthesized under similar conditions.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core but differ in their substituents.
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: This compound has a similar imidazo[1,2-a]pyridine ring but with a different functional group.
Uniqueness
4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride is unique due to its combination of a bromine-substituted imidazo[1,2-a]pyridine ring and a pyrimidine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H9BrClN5 |
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Molecular Weight |
326.58 g/mol |
IUPAC Name |
4-(6-bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C11H8BrN5.ClH/c12-7-1-2-10-15-5-9(17(10)6-7)8-3-4-14-11(13)16-8;/h1-6H,(H2,13,14,16);1H |
InChI Key |
ZEZAGJCTMYYQCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)C3=NC(=NC=C3)N.Cl |
Origin of Product |
United States |
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